Cas no 160567-00-0 (2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one)

160567-00-0 structure
Product name:2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one
- 160567-00-0
- DTXSID30776403
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- Inchi: InChI=1S/C23H24O2/c24-22(18-11-6-3-7-12-18)17-20-15-5-1-2-10-16-21(20)23(25)19-13-8-4-9-14-19/h3-4,6-14,16,20-21H,1-2,5,15,17H2
- InChI Key: FNNAGDBRNYPRST-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 332.177630004Da
- Monoisotopic Mass: 332.177630004Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 5.6
- Topological Polar Surface Area: 34.1Ų
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2. Back matter
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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